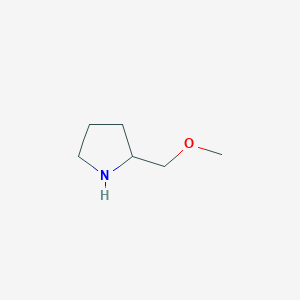

2-(methoxymethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276390 | |

| Record name | 2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-47-6, 76946-27-5 | |

| Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-2-(methoxymethyl)pyrrolidine from D-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(methoxymethyl)pyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, owing to its unique structural and stereochemical properties.[1] This in-depth technical guide provides a comprehensive overview of a reliable and commonly employed synthetic route to (R)-2-(methoxymethyl)pyrrolidine, commencing from the readily available chiral precursor, D-proline. The synthesis involves a three-step sequence: N-protection of the proline amine, reduction of the carboxylic acid to an alcohol, and subsequent O-methylation of the alcohol. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes visual aids to elucidate the reaction pathways and workflows.

Introduction

The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active molecules and natural products. Chiral substituted pyrrolidines, in particular, are of significant interest in medicinal chemistry as they can impart specific stereochemical control, which is often crucial for pharmacological activity. (R)-2-(methoxymethyl)pyrrolidine serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.[1] Its synthesis from an inexpensive, enantiomerically pure starting material like D-proline offers an efficient and cost-effective route to this important chiral auxiliary.

This guide will focus on a robust synthetic strategy that begins with the protection of the secondary amine of D-proline, followed by the reduction of the carboxylic acid moiety, and concludes with the methylation of the resulting primary alcohol. Two common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), will be discussed, providing researchers with flexibility in their synthetic design based on the desired reaction conditions and orthogonality requirements.

Synthetic Strategy and Core Principles

The overall synthetic transformation from D-proline to (R)-2-(methoxymethyl)pyrrolidine can be dissected into three key stages, as illustrated in the workflow diagram below. The initial protection of the amine is crucial to prevent its interference with the subsequent reduction step, as the acidic proton of the secondary amine would react with the hydride reagent. The choice of protecting group is a critical consideration in any multi-step synthesis.

Diagram: Overall Synthetic Workflow

Sources

(S)-2-(methoxymethyl)pyrrolidine physical properties

An In-depth Technical Guide to the Physical Properties of (S)-2-(methoxymethyl)pyrrolidine

Introduction: Significance and Scope

(S)-2-(methoxymethyl)pyrrolidine, commonly referred to as SMP in scientific literature, is a pivotal chiral building block derived from the natural amino acid L-proline.[1] Its unique structural features—a rigid five-membered pyrrolidine ring, a defined stereocenter at the C2 position, and a methoxymethyl group capable of metal coordination—make it an exceptionally versatile and effective chiral auxiliary.[2] Since its emergence in the mid-1970s, SMP has become one of the most useful auxiliaries in stoichiometric asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures.[2]

This guide provides an in-depth examination of the core physical properties of (S)-2-(methoxymethyl)pyrrolidine. For professionals in drug discovery and chemical synthesis, a thorough understanding of these properties is not merely academic; it is fundamental to ensuring process safety, reaction optimization, purification efficiency, and regulatory compliance. We will move beyond a simple listing of values to explain the causality behind the experimental methods used for their determination, providing a framework for practical application and quality control in a research and development setting.

Molecular Structure and Identifiers

The structural integrity and purity of a chiral auxiliary are paramount. The fundamental identity of SMP is established by its molecular formula and a series of standardized chemical identifiers.

-

Molecular Formula: C₆H₁₃NO[3]

-

Molecular Weight: 115.17 g/mol [3]

-

IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine[3]

-

Common Synonyms: O-Methyl-L-prolinol, SMP[4]

-

CAS Number: 63126-47-6[3]

-

SMILES String: COC[C@@H]1CCCN1[3]

-

InChI Key: CHPRFKYDQRKRRK-LURJTMIESA-N[3]

Core Physical and Chemical Properties

The physical properties of SMP dictate its behavior in various chemical environments, from storage to reaction work-up. These values are critical for process design, solvent selection, and purification strategies. The data presented below has been consolidated from highly reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [5][6] |

| Boiling Point | 61-62 °C @ 40 mmHg141.9 °C @ 760 mmHg | [7][8] |

| Density | 0.933 g/mL @ 25 °C | [7][8] |

| Refractive Index (n²⁰/D) | 1.4457 - 1.446 | [7][8] |

| Optical Rotation ([α]²⁰/D) | +2.2° to +2.4° (c=2 in Benzene) | [8][9] |

| Flash Point | 45 °C (113 °F) - Closed Cup | [7][9] |

| Solubility | Soluble in water, ether, dichloromethane, methanol, chloroform | [6][8] |

| pKa | 10.01 ± 0.10 (Predicted) | [7] |

| Sensitivity | Air Sensitive | [6][7] |

Spectroscopic Characterization

While physical constants provide a macroscopic view, spectroscopic analysis confirms the molecular structure and purity. Below are the expected spectral characteristics for (S)-2-(methoxymethyl)pyrrolidine.[10][11]

-

¹H NMR Spectroscopy:

-

-OCH₃ (Methoxyl): A sharp singlet appearing around 3.3 ppm (3H).

-

-CH₂O- (Methylene ether): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) between 3.2-3.5 ppm (2H).

-

-CH- (Pyrrolidine C2): A multiplet around 3.0-3.2 ppm (1H).

-

-CH₂N- (Pyrrolidine C5): A multiplet around 2.8-3.0 ppm (2H).

-

-NH- (Amine): A broad singlet, typically around 1.5-2.5 ppm (1H), which is exchangeable with D₂O.

-

-CH₂CH₂- (Pyrrolidine C3, C4): A series of overlapping multiplets between 1.4-1.9 ppm (4H).

-

-

¹³C NMR Spectroscopy:

-

Six distinct signals are expected, corresponding to each carbon atom in the unique chemical environment.

-

-OCH₃: ~59 ppm

-

-CH₂O-: ~75 ppm

-

-CH- (C2): ~60 ppm

-

-CH₂N- (C5): ~46 ppm

-

-CH₂- (C3/C4): Two signals expected around 25-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, broad absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O Stretch (Ether): A strong, characteristic absorption band in the 1070-1150 cm⁻¹ region.

-

Experimental Protocols for Physical Property Determination

To ensure the trustworthiness of data, the protocols used for its measurement must be robust and reproducible. The following sections describe standard, self-validating methodologies for determining the key physical properties of liquid reagents like SMP.

Boiling Point Determination (Micro-reflux Method)

The boiling point is a fundamental indicator of purity.[12] The micro-reflux method is preferred for valuable research chemicals as it requires a minimal amount of sample (typically < 1 mL).[6]

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase above the boiling liquid. This ensures the measurement reflects the true equilibrium temperature between the liquid and gas phases, independent of any superheating of the liquid itself.[6]

Step-by-Step Protocol:

-

Preparation: Place approximately 0.5 mL of (S)-2-(methoxymethyl)pyrrolidine and a small magnetic stir bar into a clean, dry test tube.

-

Apparatus Setup: Clamp the test tube in a heating block on a stirrer hotplate. Suspend a calibrated thermometer so that the bulb is approximately 1 cm above the liquid's surface.

-

Heating: Turn on the stirrer to ensure smooth boiling and begin heating the block gently.

-

Observation: Observe the sample for the onset of boiling and the formation of a "reflux ring"—a ring of condensing vapor on the inner wall of the test tube.

-

Measurement: Adjust the thermometer position so the bulb is level with the reflux ring. The stable temperature recorded at this point is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may be corrected using a nomograph or the Clausius-Clapeyron relation.

Caption: Conceptual role of SMP as a chiral auxiliary.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

-

GHS Hazard Classification:

-

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood to avoid inhalation of vapors. [14] * Use spark-proof tools and ground all equipment to prevent static discharge. [14] * Wear appropriate PPE: safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). [9] * Ensure an eyewash station and safety shower are readily accessible. [14]

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., Argon) due to its air sensitivity. [6] * Keep in a cool, dark, and dry place, designated as a flammables area. Recommended storage temperature is between 2-8 °C. [6] * Store away from incompatible materials such as strong oxidizing agents. [14]

-

References

-

LookChem. (S)-(+)-2-(Methoxymethyl)pyrrolidine. [Link]

-

Vijay Nazare Weebly. Determination of Boiling Point (B.P). [Link]

-

Scribd. Measuring Liquid Refractive Index Procedure. [Link]

-

PubChem. (S)-(+)-2-(Methoxymethyl)pyrrolidine Safety and Hazards. [Link]

-

DENSITY MEASUREMENT EXPERIMENT. DENSITY MEASUREMENT. [Link]

-

MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. Procedure. [Link]

-

JoVE. Determining the Density of a Solid and Liquid. [Link]

-

Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

-

ResearchGate. ChemInform Abstract: Asymmetric Synthesis with (S)-2-Methoxymethylpyrrolidine (SMP) - A Pioneer Auxiliary. [Link]

-

PubChem. (S)-(+)-2-(Methoxymethyl)pyrrolidine. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

NIH National Center for Biotechnology Information. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

Organic Syntheses. SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. [Link]

-

YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

PubMed. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Introduction. [Link]

-

PubChem. 2-(Methoxymethyl)pyrrolidine Spectral Information. [Link]

-

MySkinRecipes. (S)-2-(Methoxymethyl)pyrrolidine. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-(Methoxymethyl)pyrrolidine [myskinrecipes.com]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. (S)-(+)-2-(METHOXYMETHYL)PYRROLIDINE(63126-47-6) 1H NMR [m.chemicalbook.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

Introduction: The Significance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to 2-(Methoxymethyl)pyrrolidine: Properties, Synthesis, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry, the five-membered pyrrolidine ring stands out as a privileged scaffold. Its non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space that is often critical for potent and selective biological activity.[1] Unlike aromatic rings, the sp³-hybridized carbons of the pyrrolidine nucleus provide stereogenic centers, enabling the design of chiral molecules with precisely oriented substituents that can optimize interactions with biological targets like enzymes and receptors.[1]

This guide focuses on a particularly valuable derivative: this compound. As a chiral building block, it provides a pre-defined stereocenter and a versatile methoxymethyl side chain, making it an essential intermediate in the synthesis of complex pharmaceuticals and a powerful tool in asymmetric catalysis.[2][3] We will explore its chemical properties, validated synthesis protocols, and key applications for an audience of researchers, scientists, and drug development professionals.

PART 1: Physicochemical Properties and Stereoisomer Identification

This compound is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (S)-(+) and (R)-(-). The racemic mixture, containing equal amounts of both, is also commercially available. The specific stereoisomer used is critical, as biological systems often exhibit high enantioselectivity.

The distinct properties of each form are summarized below.

| Property | (S)-(+)-2-(methoxymethyl)pyrrolidine | (R)-(-)-2-(methoxymethyl)pyrrolidine | Racemic this compound |

| Synonyms | O-Methyl-L-prolinol, SMP | O-Methyl-D-Prolinol[2] | - |

| CAS Number | 63126-47-6[4][5][6] | 84025-81-0[2] | 76946-27-5[3] |

| Molecular Formula | C₆H₁₃NO[4][6] | C₆H₁₃NO[2] | C₆H₁₃NO[3] |

| Molecular Weight | ~115.17 g/mol [4][6] | 115.16 g/mol [2] | 115.17 g/mol [3] |

| Appearance | Clear colorless to yellow liquid[4][5] | Colorless liquid[2] | - |

| Density | ~0.933 g/mL at 25 °C[5] | 0.932 g/mL at 20 °C[2] | ~0.894 g/cm³ (Predicted)[3] |

| Boiling Point | 62 °C at 40 mmHg[4][5] | 61-62 °C at 40 mm[7] | 141.9 °C (Predicted)[3] |

| Refractive Index | n20/D 1.446[4] | n20/D 1.446[2] | - |

| Optical Activity | [α]20/D +2.4°, c = 2 in benzene[5] | [α]D/20 -34° (c=2, 1mol/L HCl) | Not Applicable |

PART 2: A Validated Protocol for Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. The most reliable and frequently cited method starts from the corresponding enantiomer of proline, a naturally occurring amino acid. The following protocol is based on a well-established procedure from Organic Syntheses, a source known for its rigorously tested and validated experimental methods.[8]

Causality and Experimental Rationale

This two-step synthesis is a classic example of functional group transformation.

-

Reduction of Carboxylic Acid : The first step involves the reduction of the carboxylic acid group of proline to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, unselective reducing agent capable of reducing carboxylic acids, a feat not achievable by milder reagents like sodium borohydride. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride.

-

Williamson Ether Synthesis : The second step is the O-methylation of the resulting prolinol. This is achieved via a Williamson ether synthesis. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the alcohol, forming a sodium alkoxide. This highly nucleophilic alkoxide then reacts with an alkyl halide, typically methyl iodide (MeI), in an Sₙ2 reaction to form the desired methyl ether.

Experimental Workflow Diagram

Caption: Synthesis Workflow for (S)-2-(Methoxymethyl)pyrrolidine.

Step-by-Step Methodology: Synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine

This protocol is adapted from Organic Syntheses.[8]

Step 1: Reduction of (S)-Proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol)

-

Set up a three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Carefully add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of (S)-proline in anhydrous THF via the dropping funnel to the LiAlH₄ suspension. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, reflux the mixture for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.

Step 2: O-Methylation of (S)-Prolinol

-

In a flask under an inert atmosphere, add a dispersion of sodium hydride (NaH) in anhydrous THF.

-

Cool the suspension in an ice bath and add a solution of (S)-prolinol from the previous step in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases, indicating the complete formation of the alkoxide.

-

Cool the mixture again in an ice bath and add methyl iodide (MeI) dropwise.

-

After the addition, allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the final product, (S)-(+)-2-(methoxymethyl)pyrrolidine, by vacuum distillation to yield a colorless liquid.[8]

PART 3: Applications in Drug Development and Asymmetric Synthesis

The utility of this compound stems from its dual functionality: the nucleophilic secondary amine within the pyrrolidine ring and the chiral methoxymethyl side chain.

Conceptual Role as a Chiral Building Block

Caption: Role as a foundational chiral synthon in API development.

1. Chiral Auxiliary and Organocatalyst: (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) is widely used as a chiral auxiliary. It can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary can be cleaved and recovered. It is particularly effective in:

-

Asymmetric Michael Additions: Directing the stereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Asymmetric Aldol Reactions: Used as an organocatalyst in the cross-aldol reaction between dihydroxyacetone and aldehydes to form polyols with high stereocontrol.[5]

-

Preparation of Chiral Ligands: Serves as a precursor for more complex chiral ligands, such as 2-phospha[5]ferrocenophanes, used in transition-metal catalysis.[5]

2. Intermediate in Pharmaceutical and Agrochemical Synthesis: The pyrrolidine scaffold is a common feature in many biologically active compounds. This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system (CNS) disorders, where its structure can mimic natural neurotransmitters.[2][3] Its incorporation into a larger molecule can enhance efficacy and introduce the precise stereochemistry required for biological activity.[2]

PART 4: Commercial Availability and Procurement

This compound is readily available in its (R), (S), and sometimes racemic forms from various chemical suppliers. Researchers should verify the enantiomeric purity offered by the supplier to ensure it meets the requirements of their stereospecific synthesis.

| Supplier | Product Name(s) | Purity/Form Notes |

| Sigma-Aldrich (Merck) | (S)-(+)-2-(Methoxymethyl)pyrrolidine | Typically offers high purity (e.g., 99%). |

| TCI Chemicals | (R)-2-(Methoxymethyl)pyrrolidine-2-(Methoxymethyl)pyrrolidine[4] | Offers both enantiomers, often with >98.0%(GC) purity[4]. |

| Chem-Impex | R-(-)-2-(Methoxymethyl)pyrrolidine[2] | Specifies ≥ 99.5% purity (GC, Chiral purity)[2]. |

| SynQuest Laboratories | (S)-(+)-2-(Methoxymethyl)pyrrolidine[4] | Listed as a supplier on chemical marketplaces[4]. |

| Amadis Chemical | This compound[9] | Offers various purities (e.g., 97%)[9]. |

| ChemScene | This compound[9] | Provides the compound as a research chemical[9]. |

PART 5: Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting.

-

GHS Hazard Classification : The compound is generally classified as a flammable liquid and can cause skin and serious eye irritation.[10] It may also cause respiratory irritation.

-

Pictograms : Flame (GHS02), Exclamation Mark (GHS07)

-

Signal Word : Warning

-

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage : The compound should be stored in a cool, dry place, often recommended between 0-8 °C, in a tightly sealed container under an inert atmosphere (e.g., argon) as it can be air-sensitive.[2][5]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful enabler of stereoselective synthesis. Its availability in high enantiomeric purity, coupled with its versatile reactivity, secures its role as a cornerstone in the construction of complex molecules for the pharmaceutical and agrochemical industries. The validated synthetic routes from readily available chiral precursors like proline ensure a reliable supply for research and development. For scientists and drug developers, a thorough understanding of this building block's properties, synthesis, and applications is fundamental to designing the next generation of stereochemically pure and effective chemical entities.

References

-

LookChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). China cas 84025-81-0 manufacturer wholesale (R)-(-)-2-(Methoxymethyl)pyrrolidine at affordable price. Retrieved from [Link]

-

Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(–)-2-(Methoxymethyl)pyrrolidine (SMP). Organic Syntheses, 65, 173. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methoxydiphenylmethylpyrrolidines 9 a and 2 a. Retrieved from [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. (S)-(+)-2-(Methoxymethyl)pyrrolidine|lookchem [lookchem.com]

- 5. (S)-(+)-2-(METHOXYMETHYL)PYRROLIDINE CAS#: 63126-47-6 [m.chemicalbook.com]

- 6. Buy (S)-(+)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 [smolecule.com]

- 7. China cas 84025-81-0 manufacturer wholesale (R)-(-)-2-(Methoxymethyl)pyrrolidine at affordable price [whsysbio.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 2-(methoxymethyl)pyrrolidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methoxymethyl)pyrrolidine

Authored by a Senior Application Scientist

Foreword: The Structural Imperative

In the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine scaffold is a cornerstone of privileged structures. Its prevalence in natural products and its utility as a chiral auxiliary demand an unambiguous and robust analytical framework for its derivatives. This compound, a key chiral building block, is no exception.[1][2] Its structural and stereochemical integrity is paramount to the success of subsequent synthetic transformations and the ultimate efficacy of the target molecule.

This guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We move beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence.

Molecular Overview and Physicochemical Properties

This compound is a chiral secondary amine and an ether.[3] Its structure consists of a five-membered pyrrolidine ring substituted at the C2 position with a methoxymethyl group. This substitution introduces a stereocenter, making enantiomeric purity a critical quality attribute.

-

Molecular Formula: C₆H₁₃NO[3]

-

Molecular Weight: 115.17 g/mol [3]

-

IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine (for the S-enantiomer)[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Topology

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[4] For a chiral molecule like this compound, NMR provides critical insights into the conformation of the pyrrolidine ring and the diastereotopic nature of its protons.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The non-planar, puckered conformation of the pyrrolidine ring means that the methylene protons on the ring (C3, C4, C5) are often diastereotopic, leading to more complex splitting patterns than simple first-order analysis would suggest.[7]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| N-H | 1.5 - 3.0 | Broad singlet (br s) | Chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange. |

| -OCH₃ | ~3.3 | Singlet (s) | Sharp, 3H singlet, characteristic of a methoxy group. |

| -CH₂-O- | 3.2 - 3.5 | Multiplet (m) or dd | Protons are diastereotopic due to the adjacent chiral center (C2). |

| C2-H | 2.9 - 3.2 | Multiplet (m) | Complex coupling with protons on C3 and the adjacent methylene group. |

| C5-H₂ | 2.7 - 3.0 | Multiplet (m) | Protons adjacent to nitrogen are deshielded. Diastereotopic. |

| C3-H₂, C4-H₂ | 1.5 - 2.0 | Multiplet (m) | Overlapping, complex multiplets. Protons are diastereotopic and exhibit geminal and vicinal coupling. |

Expert Commentary: The complexity in the 1.5-2.0 ppm and 2.7-3.2 ppm regions is a hallmark of the pyrrolidine ring system. The ring exists in a dynamic equilibrium between different envelope or twist conformations (e.g., Cγ-endo and Cγ-exo).[5] This conformational flexibility, combined with the diastereotopicity of the methylene protons, results in overlapping multiplets that often require 2D NMR techniques (like COSY and HSQC) for unambiguous assignment.[8][9]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the structure.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| -CH₂-O- | 75 - 80 | Most downfield aliphatic carbon due to direct attachment to oxygen. |

| -OCH₃ | 58 - 60 | Typical chemical shift for a methoxy carbon. |

| C2 | 60 - 65 | Downfield shift due to attachment to nitrogen and the methoxymethyl group. |

| C5 | 45 - 50 | Carbon adjacent to the secondary amine nitrogen. |

| C3 | 28 - 35 | Aliphatic carbon in the pyrrolidine ring. |

| C4 | 22 - 28 | Most upfield carbon, least affected by heteroatoms. |

Expert Commentary: The chemical shifts of the pyrrolidine ring carbons (C2-C5) are sensitive to the ring's conformation and any N-substitution.[10] These reference values are crucial for confirming the integrity of the pyrrolidine core during multi-step syntheses.

NMR and Chirality

In a standard achiral solvent, the NMR spectra of the R and S enantiomers are identical. Distinguishing between enantiomers requires the use of a chiral environment, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[4][11] This induces the formation of transient diastereomeric complexes, which are energetically distinct and thus possess non-equivalent NMR spectra, allowing for the determination of enantiomeric excess (ee).[12][13]

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to the N-H bond of the secondary amine, the C-O-C linkage of the ether, and the C-H bonds of the aliphatic framework.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3350 - 3310 | N-H Stretch | Weak to Medium | Secondary Amine |

| 2960 - 2850 | C-H Stretch | Strong | Aliphatic (CH₂, CH₃) |

| 1250 - 1020 | C-N Stretch | Medium | Aliphatic Amine |

| 1150 - 1085 | C-O-C Stretch | Strong | Ether |

| 910 - 665 | N-H Wag | Broad, Strong | Secondary Amine |

Expert Commentary: The N-H stretch for a secondary amine is a single, relatively sharp peak, which helps distinguish it from the broad O-H stretch of alcohols or the doublet seen in primary amines.[14][15] The most intense band in the fingerprint region is typically the asymmetric C-O-C stretch of the ether group, which is a highly reliable diagnostic peak.[16][17]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and structural details inferred from its fragmentation pattern.

Molecular Ion and the Nitrogen Rule

For a molecule with an odd number of nitrogen atoms, the molecular ion (M⁺˙) will have an odd nominal mass-to-charge ratio (m/z).[18][19] this compound (C₆H₁₃NO) has a molecular weight of 115.17, and its electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 115 .

Fragmentation Pathways: The Role of the Heteroatom

The fragmentation of cyclic amines is dominated by alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[20][21] This process is driven by the stabilization of the resulting cation by the nitrogen lone pair.

Caption: Primary fragmentation pathways for this compound in MS.

Expert Commentary:

-

Pathway A (Ring Opening): Cleavage of the C2-C3 bond is a classic fragmentation for pyrrolidines.[21] This leads to the formation of a stable, resonance-stabilized iminium ion. The resulting fragment at m/z = 86 is often the base peak in the spectrum.

-

Pathway B (Side-chain Cleavage): Alpha-cleavage can also occur at the C2-C(methoxymethyl) bond, leading to the loss of a methoxymethyl radical (•CH₂OCH₃, mass = 45). This generates a fragment at m/z = 70 . The relative abundance of the m/z 86 and m/z 70 fragments provides a characteristic fingerprint for this molecule.

Standard Operating Protocols

The acquisition of high-quality, reproducible data is contingent upon rigorous experimental methodology.

General Spectroscopic Workflow

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

¹H NMR Acquisition: Use a standard one-pulse sequence. Accumulate 16-64 scans to achieve an adequate signal-to-noise ratio. Set the spectral width to cover 0-12 ppm.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[22] Set the spectral width to 0-200 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.[22]

Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The final transmittance or absorbance spectrum is automatically generated by ratioing the sample spectrum against the stored background spectrum.[23]

Protocol: Electron Ionization Mass Spectrometry (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Chromatographic Separation: Inject the sample into a Gas Chromatograph (GC) to separate it from any impurities. The GC column and temperature program should be optimized to achieve good peak shape for the analyte.

-

Ionization and Analysis: As the analyte elutes from the GC column, it enters the high-vacuum ion source of the mass spectrometer. It is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[23]

-

Data Analysis: The mass analyzer separates the resulting ions based on their m/z ratio, generating a mass spectrum that plots relative abundance versus m/z. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

References

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). [Link]

-

NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

-

Chirality And Nmr. Chemie Note. [Link]

-

(S)-(+)-2-(Methoxymethyl)pyrrolidine. PubChem. [Link]

-

Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Video: Mass Spectrometry of Amines. JoVE. [Link]

-

Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ACS Publications. [Link]

-

GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

-

NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Solution conformations of proline rings in proteins studied by NMR spectroscopy. PubMed. [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]

-

Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

-

Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Link]

-

Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

-

FTIR ATR spectra from sample set of MEA standard solutions. ResearchGate. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

(S)-2-(Methoxymethyl)-1-(N'-mesylimino-.alpha.-ethoxymethyl)pyrrolidine. SpectraBase. [Link]

-

(S)-(+)-2-(Methoxymethyl)pyrrolidine. LookChem. [Link]

-

IR: amines. University of Calgary. [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted). Human Metabolome Database. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

This compound. MySkinRecipes. [Link]

-

13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]

- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 13. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Video: Mass Spectrometry of Amines [jove.com]

- 19. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 20. GCMS Section 6.15 [people.whitman.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Chiral Purity Analysis of 2-(Methoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of chiral purity is a critical analytical challenge in the development and quality control of enantiomerically pure compounds. 2-(Methoxymethyl)pyrrolidine, a key chiral auxiliary and building block in asymmetric synthesis, demands robust and precise analytical methodologies to ensure its enantiomeric integrity.[1][2][3] This guide provides a comprehensive overview of the principal analytical techniques for the chiral purity analysis of this compound. We will delve into the theoretical underpinnings and practical applications of chromatographic, spectroscopic, and electrophoretic methods. Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to empower researchers in developing and validating their own analytical systems. This document serves as a technical resource for scientists engaged in the synthesis, application, and quality assurance of this vital chiral compound.

The Imperative of Chiral Purity in this compound

This compound (SMP) is a proline-derived chiral auxiliary that has proven indispensable in a wide array of stoichiometric asymmetric syntheses.[1] Its efficacy is rooted in the rigid five-membered ring and the capacity to coordinate with metal fragments, which imparts a high degree of stereoselectivity in chemical transformations.[1] The enantiomeric purity of SMP is paramount, as the presence of the undesired enantiomer can significantly compromise the stereochemical outcome of a synthesis, leading to reduced product yield and complex purification challenges. In the context of drug development, where SMP may be used as a key starting material, even minute enantiomeric impurities can have profound implications for the pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API).[4][5] Therefore, the accurate and precise determination of its enantiomeric excess (ee%) is a non-negotiable aspect of its use in research and manufacturing.

A Comparative Overview of Analytical Methodologies

The selection of an analytical technique for determining the enantiomeric excess of this compound is a critical decision guided by factors such as the nature of the analyte, required accuracy and precision, and desired sample throughput.[6] The principal methods for this purpose include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

| Analytical Method | Key Principle | Advantages | Considerations | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) or chiral mobile phase additive.[7] | Broad applicability, high efficiency, and good scalability.[8] | Can be expensive and may have longer run times.[8] | > 1.5[9] | 0.05 - 0.1%[8] |

| Chiral GC | Separation based on volatility and differential interaction with a chiral stationary phase.[10] | High resolution for volatile and thermally stable compounds.[10][11] | Requires analyte to be volatile or derivatized.[10] | > 1.5 | ~0.1% |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals.[12] | Rapid analysis, provides structural information, and does not require separation. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[12] | N/A | ~1-5% |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[13] | High efficiency, low sample and solvent consumption.[13] | Lower loading capacity, sensitivity can be a limitation. | Variable | ~0.05%[13] |

Chromatographic Approaches: The Workhorse of Chiral Analysis

Chromatographic methods, particularly HPLC and GC, are the most widely employed techniques for the separation and quantification of enantiomers due to their high resolution and sensitivity.[7][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful technique for enantiomeric separation.[14] The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[7][15]

The direct approach is often preferred due to its simplicity and reduced sample preparation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most successful and broadly applicable for a wide range of chiral compounds.

Workflow for Direct Chiral HPLC Method Development

Caption: A logical workflow for developing a direct chiral HPLC method.

Protocol: Direct Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is a recommended starting point.

-

Mobile Phase Preparation: For normal-phase chromatography, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice. For reversed-phase, a mixture of acetonitrile and water with a buffer (e.g., ammonium acetate) can be effective.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.

-

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

The indirect method involves the reaction of the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[4]

Protocol: Indirect Chiral HPLC Analysis via Derivatization

-

Derivatization: React the racemic this compound with a chiral derivatizing agent such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The reaction creates diastereomeric amides.

-

Column Selection: A standard C18 reversed-phase column is typically suitable for the separation of the resulting diastereomers.

-

Mobile Phase: A gradient elution with acetonitrile and water, often with an additive like trifluoroacetic acid (TFA), is commonly used.

-

Analysis: The analytical conditions (flow rate, temperature, detection) are optimized for the separation of the diastereomeric products.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds.[10][11] this compound is amenable to GC analysis, although derivatization may be employed to improve peak shape and resolution.

Protocol: Chiral GC Analysis

-

Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEXcst), is essential.[11]

-

Derivatization (Optional): To enhance volatility and improve chromatographic performance, the amine can be derivatized with an agent like trifluoroacetic anhydride (TFAA).

-

Instrumentation Setup:

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 180°C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and record the chromatogram. The enantiomers will be separated based on their differential interactions with the chiral stationary phase.

Spectroscopic Methods: A Different Perspective

NMR spectroscopy offers a distinct approach to chiral analysis that does not rely on physical separation.

NMR Spectroscopy for Chiral Analysis

The principle of chiral analysis by NMR spectroscopy lies in the creation of a diastereomeric environment.[12] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). In the presence of these agents, the enantiomers of this compound will experience different magnetic environments, resulting in separate signals in the NMR spectrum.[12][16] 19F NMR is particularly advantageous when using fluorine-containing CSAs or CDAs due to its high sensitivity and the large chemical shift dispersion.[12]

Workflow for Chiral NMR Analysis

Caption: A streamlined workflow for determining enantiomeric excess using NMR spectroscopy.

Protocol: 19F NMR Analysis using a Chiral Derivatizing Agent

-

Derivatization: In an NMR tube, dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl3). Add a slight excess of a chiral derivatizing agent containing fluorine, such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (Mosher's acid chloride).[17]

-

NMR Acquisition: Acquire a 19F NMR spectrum. The trifluoromethyl groups of the two diastereomeric amides should appear as distinct signals.

-

Quantification: Integrate the areas of the two 19F signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the original sample.

Method Validation: Ensuring Trustworthiness and Reliability

Validation of a chiral purity method is essential to ensure that it is suitable for its intended purpose.[18] The validation process should generally follow established guidelines and evaluate parameters such as specificity, precision, accuracy, linearity, range, and sensitivity.[18][19]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure that the signal of the analyte is not interfered with by other components. | Baseline resolution (Rs > 1.5) between the enantiomers and from any impurities. |

| Precision | To assess the closeness of agreement between a series of measurements. | For the minor enantiomer, RSD ≤ 20% near the quantitation limit.[18] |

| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 80-120% for the impurity at low levels.[19] |

| Linearity | To demonstrate that the response is directly proportional to the concentration over a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10.[18] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio (S/N) ≥ 3. |

| Robustness | To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Resolution and peak shape should remain acceptable. |

Conclusion: A Multi-Faceted Approach to Chiral Purity

The chiral purity analysis of this compound is a critical undertaking that can be successfully addressed through a variety of analytical techniques. Chiral HPLC and GC stand out as the methods of choice for their high resolution and sensitivity, providing reliable and accurate quantification of enantiomeric excess. NMR spectroscopy offers a rapid and complementary approach, particularly useful for initial screening and structural confirmation. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers, scientists, and drug development professionals to confidently establish and validate robust analytical methods for ensuring the chiral integrity of this compound.

References

- Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. (n.d.).

- A Researcher's Guide to Confirming the Stereochemistry of Chiral 1-Benzoylpyrrolidine Deriv

- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).

- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (2025). BenchChem.

- Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018).

- ChemInform Abstract: Asymmetric Synthesis with (S)-2-Methoxymethylpyrrolidine (SMP) - A Pioneer Auxiliary. (1996).

- Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018). Frontiers.

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library.

- Chiral Purity in Drug Analysis. (n.d.).

- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI.

- A Comparative Guide to 2-Methylpyrrolidine and Other Chiral Amines in Asymmetric Synthesis. (2025). BenchChem.

- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.

- Design and Process Study of Chiral Separation of (2S, 4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for Green Manufacturing. (2024).

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.).

- Derivatization reagents for chiral molecules by LC-MS/MS. (n.d.).

- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.).

- Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine. (2025). BenchChem.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.).

- Chiral analysis by NMR spectroscopy. (2023).

- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014). Scilit.

- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. (2025). BenchChem.

- Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI.

- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.

-

Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. (2025). BenchChem.

- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022).

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.).

- Chiral Analysis & Separ

- Chiral resolution. (n.d.). In Wikipedia.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021).

- Journal of Pharmaceutical and Biomedical Analysis. (2023). Unife.

- How can we separate a pair of enantiomers by using chiral HPLC ? (2011).

- Towards the chiral metabolomics: Liquid chromatography-mass spectrometry based DL-amino acid analysis after labeling with a new chiral reagent, (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate,. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. gcms.cz [gcms.cz]

- 12. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sfera.unife.it [sfera.unife.it]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]

- 17. rsc.org [rsc.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(methoxymethyl)pyrrolidine derivatives

An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)pyrrolidine Derivatives

Authored by a Senior Application Scientist

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals and bioactive natural products.[1][2] Among its many derivatives, this compound (SMP) stands out as a pivotal chiral building block and auxiliary.[3][4] Its rigid five-membered ring structure, coupled with the coordinating ability of the methoxymethyl side chain, provides a powerful tool for inducing stereoselectivity in a vast array of chemical transformations.[3] This guide provides an in-depth exploration of the primary synthetic routes to SMP and its derivatives, offering field-proven insights into methodological choices, detailed experimental protocols, and a comparative analysis of different strategies to empower researchers and drug development professionals in their synthetic endeavors.

The Strategic Importance of this compound in Synthesis

The value of this compound, particularly its enantiopure forms like (S)-SMP and (R)-SMP, stems from its dual role in asymmetric synthesis.[4][5]

-

As a Chiral Auxiliary: When temporarily attached to a prochiral substrate, SMP guides the stereochemical outcome of a reaction, after which it can be cleaved and recovered. Its efficacy is rooted in the formation of rigid, chelated intermediates that effectively shield one face of the reactive center.

-

As a Chiral Building Block: SMP is frequently incorporated as a permanent structural component in the final target molecule, especially in pharmaceuticals targeting central nervous system (CNS) disorders.[4][6] Its structure can mimic natural neurotransmitters and provide a robust framework for orienting other pharmacophoric groups.[6]

This guide will focus on the most reliable and innovative methods for its preparation, moving from classical chiral pool synthesis to modern catalytic approaches.

Core Synthetic Strategy: The Chiral Pool Approach from Proline

The most established and dependable route to enantiopure (S)- or (R)-2-(methoxymethyl)pyrrolidine begins with the corresponding enantiomer of proline, a readily available and inexpensive amino acid. This "chiral pool" strategy leverages the inherent stereochemistry of the starting material to build the target molecule. The synthesis is a robust, multi-step process that has been optimized for scale-up.[7]

Logical Workflow: Proline to SMP

The transformation involves three key stages:

-

Reduction: The carboxylic acid of proline is reduced to a primary alcohol to form prolinol.

-

Protection (Optional but Recommended): The secondary amine of prolinol is often temporarily protected (e.g., as a formamide) to prevent N-methylation in the subsequent step.

-

O-Methylation: The hydroxyl group is converted to a methyl ether.

-

Deprotection: The protecting group on the nitrogen is removed to yield the final product.

The following diagram illustrates this well-established synthetic pathway.

Caption: Classical synthesis of (S)-SMP from (S)-Proline.

Detailed Experimental Protocol: Synthesis of (S)-2-(Methoxymethyl)pyrrolidine

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[7]

Step A: Reduction of (S)-Proline to (S)-(+)-2-Hydroxymethylpyrrolidine

-

Setup: In a 4-L three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser, and drying tube, place 2.5 L of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Carefully add 60 g (1.56 mol) of lithium aluminum hydride (LiAlH₄) in portions.

-

Substrate Addition: Slowly add 100 g (0.87 mol) of dry (S)-proline to the stirred suspension over 2 hours. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.

-

Work-up: Cool the flask in an ice bath. Cautiously add 60 mL of water, followed by 60 mL of 15% aqueous sodium hydroxide, and then 180 mL of water. Stir the resulting white suspension for 30 minutes.

-

Isolation: Filter the solid aluminum salts and wash them thoroughly with THF. Concentrate the combined filtrate and washings under reduced pressure to yield crude (S)-prolinol as an oil.

Step B & C: N-Formylation and O-Methylation

-

N-Formylation: Cool the crude prolinol from Step A to 0°C. Add 80 mL (1.3 mol) of methyl formate over 20 minutes. Stir for 30 minutes. Evaporate the excess methyl formate to yield crude N-formyl-(S)-prolinol.

-

O-Methylation Setup: In a separate 2-L flask, suspend 36 g (0.90 mol) of a 60% sodium hydride (NaH) dispersion in 800 mL of anhydrous THF under argon.

-

Addition: Add the crude N-formyl-(S)-prolinol dissolved in 200 mL of THF to the NaH suspension at 0°C. Allow the mixture to warm to room temperature.

-

Methylation: Add 62 mL (1.0 mol) of methyl iodide (CH₃I) dropwise and stir the mixture overnight at room temperature.

-

Quenching: Carefully quench the reaction by adding 90 mL of 6 N hydrochloric acid.

Step D: Hydrolysis and Final Isolation

-

Hydrolysis: Add a solution of 180 g of potassium hydroxide in 720 mL of water to the crude product from the previous step. Stir the mixture vigorously overnight.

-

Extraction: Extract the aqueous layer with diethyl ether (4 x 200 mL).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by vacuum distillation to afford (S)-(+)-2-(Methoxymethyl)pyrrolidine as a colorless liquid.[7]

Causality Behind Choices:

-

LiAlH₄: This powerful reducing agent is necessary to convert the highly stable carboxylate anion of proline into an alcohol. Milder reagents like NaBH₄ are generally ineffective for this transformation.

-

N-Formylation: This step is crucial for selectivity. Without protecting the secondary amine, the subsequent methylation step with methyl iodide would yield a mixture of N-methylated, O-methylated, and N,O-dimethylated products. The formyl group is easily removed under acidic or basic conditions.

-

NaH: A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the alkoxide, which is a potent nucleophile for the subsequent SN2 reaction with methyl iodide.

Modern Catalytic and Biocatalytic Strategies

While the chiral pool approach is robust, modern synthetic chemistry has developed more elegant and often more convergent methods that construct the chiral pyrrolidine ring from acyclic precursors. These methods offer alternative pathways that can be advantageous for creating more complex or diversely substituted derivatives.

Biocatalytic Transaminase-Triggered Cyclizations

A cutting-edge approach utilizes transaminase (TA) enzymes to asymmetrically synthesize 2-substituted pyrrolidines.[8] This method represents a significant advance in green chemistry and enantioselective synthesis.

The Core Concept:

-

A prochiral ω-chloroketone is exposed to a transaminase enzyme.

-

The enzyme catalyzes the stereoselective transfer of an amino group from a donor (like isopropylamine) to the ketone, forming a chiral ω-chloroamine.

-

This intermediate is primed for spontaneous intramolecular cyclization (an SN2 reaction) to form the pyrrolidine ring with high enantiomeric excess.

A key advantage is the ability to access either enantiomer of the product simply by selecting the appropriate (R)-selective or (S)-selective transaminase.[8]

Caption: Biocatalytic synthesis via transaminase-triggered cyclization.

Intramolecular C(sp³)–H Amination

Another powerful enzymatic strategy involves the directed evolution of cytochrome P450 enzymes to catalyze intramolecular C–H amination.[9] This method forges the N-C bond by inserting a nitrene, generated from an organic azide, directly into a C-H bond within the same molecule.

-

Mechanism: An engineered P411 enzyme variant catalyzes the formation of a nitrene intermediate from an alkyl azide precursor. This highly reactive nitrene then inserts into a C(sp³)–H bond at the 5-position to construct the pyrrolidine ring.

-

Advantages: This approach is highly efficient and can achieve excellent enantioselectivity (up to 99:1 er) and yields.[9] It represents a novel disconnection, creating the ring by functionalizing a typically unreactive C-H bond.

Ring-Closing Enyne Metathesis (RCEM)

Ring-closing metathesis is a powerful tool for forming cyclic structures. For pyrrolidine synthesis, the RCEM of substrates containing both an alkene and an alkyne tethered by a nitrogen atom provides a direct route to dihydropyrrole derivatives, which can be easily reduced to the corresponding pyrrolidines.[10]

-

Catalyst: Ruthenium-based catalysts (e.g., Grubbs' catalysts) are typically employed.

-

Process: The catalyst facilitates the intramolecular reaction between the double and triple bonds, closing the ring and forming a 1,3-diene system within the new five-membered ring.

-

Scope: This method is versatile, tolerating a wide range of functional groups on the side chains, allowing for the synthesis of complex pyrrolidine derivatives.[10]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on factors such as scale, desired substitution pattern, availability of starting materials, and the need for enantiopure products.

| Synthetic Strategy | Key Starting Materials | Typical Reagents/Catalysts | Key Advantages | Potential Challenges |

| Chiral Pool (from Proline) | (S)- or (R)-Proline | LiAlH₄, NaH, CH₃I | Highly reliable, scalable, inexpensive starting material, excellent enantiopurity.[7] | Multi-step process, use of hazardous reagents (LiAlH₄, NaH). |

| Biocatalytic Transamination | ω-Chloroketones | Transaminase enzymes, amine donor | Green & sustainable, high enantioselectivity, access to both enantiomers.[8] | Requires specific enzyme screening, substrate scope can be limited by the enzyme. |

| Enzymatic C-H Amination | Alkyl azides | Engineered Cytochrome P411 | Novel C-H functionalization, high efficiency and selectivity.[9] | Requires specialized, engineered enzymes not yet widely available commercially. |

| Ring-Closing Metathesis | N-tethered enynes | Grubbs' catalyst (Ru-based) | High functional group tolerance, good for building complex derivatives.[10] | Cost of the metal catalyst, potential for catalyst deactivation by basic nitrogen atoms. |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, alkenes | Metal catalysts (Ag, Cu) | Convergent, can create multiple stereocenters in one step.[2] | Controlling regioselectivity and stereoselectivity can be challenging. |

Conclusion

The synthesis of this compound and its derivatives is a well-developed field that continues to evolve. The classical chiral pool synthesis starting from proline remains the workhorse method for producing large quantities of the parent SMP structure due to its reliability and cost-effectiveness.[7] However, for the creation of novel, highly substituted analogs and for processes where sustainability is a primary driver, modern catalytic and biocatalytic methods offer powerful and elegant alternatives.[8][9] Researchers and drug development professionals are now equipped with a diverse synthetic toolkit, allowing them to select the optimal strategy that balances efficiency, cost, stereochemical control, and environmental impact for their specific application.

References

-

Green, A. P., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

-

Stout, K. A., et al. (2013). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. Available at: [Link]

-

Qian, H., et al. (2005). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. Available at: [Link]

-

Jia, Z.-J., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Gualtierotti, J. B., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]

-

Various Authors. (2018). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. Available at: [Link]

-

Alcaide, B., et al. (2012). Synthesis of a New Chiral Pyrrolidine. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

Hsieh, C.-H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC - NIH. Available at: [Link]

-

Burgess, L. E., & Meyers, A. I. (1991). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry. Available at: [Link]

-